VD5123

Beschreibung

BenchChem offers high-quality VD5123 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VD5123 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C39H46N8O6S |

|---|---|

Molekulargewicht |

754.9 g/mol |

IUPAC-Name |

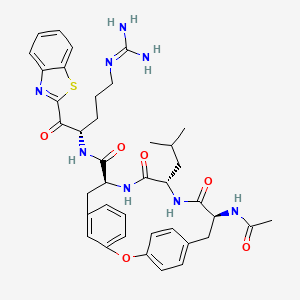

(9S,12S,15S)-15-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-12-(2-methylpropyl)-11,14-dioxo-2-oxa-10,13-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-9-carboxamide |

InChI |

InChI=1S/C39H46N8O6S/c1-22(2)18-30-35(50)46-32(37(52)44-29(11-7-17-42-39(40)41)34(49)38-47-28-10-4-5-12-33(28)54-38)21-25-8-6-9-27(19-25)53-26-15-13-24(14-16-26)20-31(36(51)45-30)43-23(3)48/h4-6,8-10,12-16,19,22,29-32H,7,11,17-18,20-21H2,1-3H3,(H,43,48)(H,44,52)(H,45,51)(H,46,50)(H4,40,41,42)/t29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

GBWLZSRRLJETHI-YDPTYEFTSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CC2=CC(=CC=C2)OC3=CC=C(C[C@@H](C(=O)N1)NC(=O)C)C=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C4=NC5=CC=CC=C5S4 |

Kanonische SMILES |

CC(C)CC1C(=O)NC(CC2=CC(=CC=C2)OC3=CC=C(CC(C(=O)N1)NC(=O)C)C=C3)C(=O)NC(CCCN=C(N)N)C(=O)C4=NC5=CC=CC=C5S4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VD5123

For Researchers, Scientists, and Drug Development Professionals

Abstract

VD5123 is a novel, mechanism-based macrocyclic inhibitor of several key serine proteases.[1] It demonstrates potent and selective inhibition of Transmembrane Serine Protease 2 (TMPRSS2), matriptase, hepsin, and Hepatocyte Growth Factor Activator (HGFA).[1] As a result of its inhibitory profile, VD5123 has potential therapeutic applications in antiviral and cancer research. This document provides a comprehensive overview of the mechanism of action of VD5123, including its inhibitory activity, the signaling pathways of its target proteases, and the detailed experimental protocols used for its characterization.

Core Mechanism of Action

VD5123 is a peptidomimetic, side-chain-cyclized macrocycle designed as a covalent inhibitor of serine proteases.[1] Its structure incorporates an electrophilic ketone warhead that forms a covalent bond with the serine residue in the active site of its target proteases, leading to their inactivation.[1] This mechanism-based inhibition results in potent and sustained suppression of the enzymatic activity of TMPRSS2, hepsin, matriptase, and HGFA.[1]

Quantitative Inhibitory Activity

The inhibitory potency of VD5123 against its target serine proteases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Protease | VD5123 IC50 (nM) |

| TMPRSS2 | 15 |

| Hepsin | 37 |

| Matriptase | 140 |

| HGFA | 3980 |

Table 1: Inhibitory potency (IC50) of VD5123 against target serine proteases.[1]

Signaling Pathways of Target Proteases

The therapeutic potential of VD5123 stems from its ability to modulate the signaling pathways regulated by its target proteases. These proteases are involved in a variety of physiological and pathological processes, including viral entry and cancer progression.

TMPRSS2 and Viral Entry

TMPRSS2 plays a critical role in the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2. It is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. The expression of TMPRSS2 is regulated by androgens.

Caption: Inhibition of TMPRSS2 by VD5123 blocks viral spike protein priming, preventing viral entry.

Matriptase, Hepsin, and HGFA in Cancer Progression

Matriptase, hepsin, and HGFA are serine proteases implicated in the progression of various cancers. They contribute to the tumor microenvironment by activating growth factors and promoting cell invasion and metastasis.

-

HGFA is the primary activator of Hepatocyte Growth Factor (HGF).

-

Matriptase and Hepsin can also activate pro-HGF.

-

Activated HGF binds to its receptor, c-MET , a receptor tyrosine kinase.

-

Activation of c-MET triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and motility.

Caption: VD5123 inhibits proteases that activate HGF, thereby blocking c-MET signaling in cancer.

Experimental Protocols

The characterization of VD5123 involved a series of in vitro and in vivo experiments to determine its inhibitory activity, selectivity, and pharmacokinetic properties.

Serine Protease Inhibition Assay

Objective: To determine the IC50 values of VD5123 against TMPRSS2, matriptase, hepsin, and HGFA.

Methodology:

-

Recombinant human serine proteases (TMPRSS2, matriptase, hepsin, HGFA) were used.

-

A fluorogenic peptide substrate specific for each protease was prepared in assay buffer (e.g., Tris-HCl, NaCl, Triton X-100).

-

VD5123 was serially diluted to various concentrations.

-

The enzyme, substrate, and inhibitor were incubated together in a 96-well plate.

-

The rate of substrate hydrolysis was measured by monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Caption: Workflow for determining the inhibitory potency of VD5123.

Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the pharmacokinetic properties of VD5123 in vivo.

Methodology:

-

VD5123 was administered to mice via a single dose (intravenous or oral administration).

-

Blood samples were collected at various time points post-administration.

-

Plasma was separated from the blood samples by centrifugation.

-

The concentration of VD5123 in the plasma samples was quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), were calculated using pharmacokinetic modeling software. The cyclic biphenyl ether VD5123 (11) demonstrated the most favorable pharmacokinetic properties in mice, with a half-life of 4.5 hours and compound exposure extending beyond 24 hours.[1]

Conclusion

VD5123 is a potent and selective macrocyclic inhibitor of the serine proteases TMPRSS2, hepsin, matriptase, and HGFA. Its mechanism of action, involving covalent modification of the enzyme active site, leads to effective inhibition of key signaling pathways in viral infection and cancer. The favorable pharmacokinetic profile of VD5123 further supports its potential as a lead compound for the development of novel therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of VD5123.

References

The Discovery of VD5123: A Potent Macrocyclic Serine Protease Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The discovery of VD5123, a novel macrocyclic serine protease inhibitor, represents a significant advancement in the development of therapeutics targeting a range of diseases, including viral infections and cancer. VD5123 is a potent inhibitor of several Type II Transmembrane Serine Proteases (TTSPs), including Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of VD5123, intended for researchers, scientists, and drug development professionals.

Core Quantitative Data

The inhibitory potency of VD5123 against its target serine proteases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Protease | VD5123 IC50 (nM) |

| TMPRSS2 | 15 |

| HGFA | 3980 |

| Matriptase | 140 |

| Hepsin | 37 |

Signaling Pathways and Mechanism of Action

VD5123 exerts its therapeutic effects by inhibiting key serine proteases involved in critical signaling pathways associated with viral entry and cancer progression.

1. Inhibition of Viral Entry via TMPRSS2:

Many respiratory viruses, including SARS-CoV-2 and influenza viruses, rely on host cell proteases to cleave their surface glycoproteins, a process essential for viral entry into the host cell. TMPRSS2 is a key protease in this process. By inhibiting TMPRSS2, VD5123 is postulated to prevent the cleavage of the viral spike protein, thereby blocking viral fusion with the host cell membrane and subsequent infection.

2. Modulation of Cancer-Related Signaling Pathways:

HGFA, matriptase, and hepsin are involved in the activation of pro-HGF (Hepatocyte Growth Factor) and pro-MSP (Macrophage-Stimulating Protein). Activated HGF and MSP bind to their respective receptor tyrosine kinases, c-MET and RON, triggering downstream signaling cascades that promote tumor growth, invasion, and metastasis.[2][3] By inhibiting these proteases, VD5123 can potentially disrupt these oncogenic signaling pathways.

Experimental Protocols

In Vitro Serine Protease Inhibition Assay (General Protocol):

The inhibitory activity of VD5123 against TMPRSS2, HGFA, matriptase, and hepsin was determined using a fluorogenic substrate assay. The general protocol is as follows:

-

Reagents and Materials:

-

Recombinant human serine proteases (TMPRSS2, HGFA, matriptase, hepsin).

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

-

Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2).

-

VD5123 (dissolved in DMSO).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Assay Procedure:

-

A solution of the respective serine protease in assay buffer is added to the wells of a 96-well plate.

-

VD5123 is added to the wells at various concentrations. A DMSO control is also included.

-

The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

-

Data Analysis:

-

The rate of substrate hydrolysis is determined from the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each concentration of VD5123 is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Pharmacokinetic Study in Mice:

A pharmacokinetic study was conducted in mice to evaluate the in vivo properties of VD5123.

-

Animals:

-

Male BALB/c mice.

-

-

Dosing:

-

VD5123 was administered via a single intravenous (IV) or oral (PO) dose.

-

-

Sample Collection:

-

Blood samples were collected at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma was separated by centrifugation.

-

-

Sample Analysis:

-

The concentration of VD5123 in plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. The cyclic biphenyl ether VD5123 displayed the best pharmacokinetic properties in mice with a half-life of 4.5 hours and compound exposure beyond 24 hours.[1]

-

Discovery Workflow

The discovery of VD5123 was a result of a rational design approach focused on developing macrocyclic peptide inhibitors with improved drug-like properties.

Conclusion

VD5123 is a promising macrocyclic serine protease inhibitor with potent activity against key proteases involved in viral entry and cancer progression. Its favorable pharmacokinetic profile in preclinical models suggests its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of the discovery and preclinical characterization of VD5123, offering valuable insights for the scientific and drug development communities.

References

VD5123: A Technical Guide to its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VD5123 is a novel, potent, and selective macrocyclic inhibitor of several S1 family trypsin-like serine proteases. Identified as a cyclic biphenyl ether, VD5123 demonstrates significant inhibitory activity against Transmembrane Protease, Serine 2 (TMPRSS2), matriptase, hepsin, and Hepatocyte Growth Factor Activator (HGFA). These proteases are critically involved in a variety of pathological processes, including viral entry, cancer progression, and metastasis. This technical guide provides a comprehensive overview of the target profile and selectivity of VD5123, including detailed experimental methodologies and visualization of the associated signaling pathways. The data presented herein is based on the findings from the primary publication by Damalanka VC, et al., in the Journal of Medicinal Chemistry (2024).

Target Profile of VD5123

VD5123 is a mechanism-based inhibitor, featuring an electrophilic ketone warhead that covalently interacts with the active site serine of its target proteases. Its primary targets are key players in cell surface proteolysis, making it a molecule of significant interest for therapeutic development.

Biochemical Potency

The inhibitory potency of VD5123 against its primary targets was determined through biochemical assays measuring the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Potency of VD5123 Against Target Serine Proteases

| Target Protease | IC50 (nM) |

| TMPRSS2 | 15 |

| Hepsin | 37 |

| Matriptase | 140 |

| HGFA | 3980 |

Data sourced from Damalanka VC, et al., J Med Chem. 2024.[1]

Selectivity Profile of VD5123

A critical aspect of a therapeutic inhibitor is its selectivity for the intended targets over other related enzymes, which minimizes the potential for off-target effects.

Selectivity Against Other Serine Proteases

VD5123 has demonstrated good selectivity against the blood coagulation serine proteases, thrombin and factor Xa. While specific IC50 values are not provided in the primary publication, the qualitative assessment suggests a favorable selectivity profile, which is a crucial feature for reducing the risk of bleeding disorders associated with non-selective protease inhibitors.

Signaling Pathways

The serine proteases targeted by VD5123 are integral components of several important signaling pathways, particularly in the context of cancer and viral infections.

HGF/c-MET Signaling Pathway

HGFA, matriptase, and hepsin are involved in the proteolytic activation of Hepatocyte Growth Factor (HGF) from its precursor, pro-HGF. Activated HGF then binds to its receptor, the proto-oncogene c-MET, triggering a signaling cascade that promotes cell proliferation, motility, and invasion. By inhibiting these proteases, VD5123 can effectively block the activation of the HGF/c-MET pathway, which is often dysregulated in various cancers.

Caption: Inhibition of HGF/c-MET pathway by VD5123.

Viral Entry Pathway

TMPRSS2 plays a crucial role in the entry of several respiratory viruses, including SARS-CoV-2 and influenza viruses. It cleaves the viral spike protein, a necessary step for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, VD5123 can prevent this crucial activation step and block viral entry.

Caption: Inhibition of viral entry by VD5123 via TMPRSS2.

Experimental Protocols

The following provides a detailed methodology for the biochemical assay used to determine the IC50 values of VD5123.

Biochemical IC50 Determination Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of VD5123 against target serine proteases (TMPRSS2, matriptase, hepsin, HGFA).

Materials:

-

Recombinant human serine proteases (catalytic domains).

-

Fluorogenic peptide substrate specific for each protease.

-

VD5123 stock solution (in DMSO).

-

Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and additives).

-

384-well black microplates.

-

Fluorescence microplate reader.

Protocol:

-

Enzyme Preparation: A working solution of the recombinant protease is prepared in the assay buffer to a final concentration that yields a linear reaction rate over the course of the experiment.

-

Inhibitor Preparation: A serial dilution of VD5123 is prepared in DMSO and then diluted into the assay buffer to the desired final concentrations. A DMSO-only control is included.

-

Assay Reaction:

-

Add a defined volume of the protease solution to each well of the 384-well plate.

-

Add the serially diluted VD5123 or DMSO control to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Substrate Addition: The reaction is initiated by adding a defined volume of the specific fluorogenic peptide substrate to each well.

-

Kinetic Measurement: The fluorescence intensity is measured immediately and monitored over time (e.g., every minute for 30-60 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis:

-

The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.

-

The percent inhibition is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow

Caption: Workflow for IC50 determination of VD5123.

Conclusion

VD5123 is a promising serine protease inhibitor with a well-defined target profile that includes key enzymes in cancer progression and viral pathogenesis. Its macrocyclic structure likely contributes to its favorable pharmacokinetic properties. The potent and selective inhibition of TMPRSS2, matriptase, and hepsin, coupled with its demonstrated selectivity over essential coagulation factors, positions VD5123 as a strong candidate for further preclinical and clinical development. Future studies should focus on a broader selectivity panel to further characterize its off-target profile and in vivo efficacy studies to validate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of the VD5123 Compound

For professionals in the fields of research, science, and drug development, this document provides a detailed examination of the biological properties of the VD5123 compound. It covers its mechanism of action, inhibitory activity, and pharmacokinetic profile, based on available preclinical data.

Core Compound Profile

VD5123 is identified as a cyclic biphenyl ether tripeptide and functions as a serine protease inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several serine proteases, which are enzymes involved in various physiological and pathological processes, including viral entry into host cells.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of VD5123 has been quantified against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized below.

-

Table 1: In Vitro Inhibitory Activity of VD5123

| Target Serine Protease | IC50 (nM) |

| TMPRSS2 | 15[3][4][5][6] |

| Hepsin | 37[3][4][5][6] |

| Matriptase | 140[3][4][5][6] |

| HGFA | 3980[3][4][5][6] |

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical evaluation of VD5123 in a murine model has provided initial insights into its pharmacokinetic profile.

-

Table 2: Pharmacokinetic Profile of VD5123 in Mice

| Parameter | Value |

| Half-life (t1/2) | 4.5 hours[1][2] |

| Compound Exposure | Beyond 24 hours[1][2] |

Mechanism of Action and Therapeutic Potential

VD5123's primary biological activity stems from its ability to inhibit serine proteases.[3][4][5][6] Notably, its potent inhibition of TMPRSS2 is of significant interest for antiviral research.[3][4][5][6] TMPRSS2 is a host cell surface protease that is critical for the activation of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2 and influenza viruses, into host cells. By inhibiting TMPRSS2, VD5123 can block this activation step and prevent viral infection.

Caption: Inhibition of TMPRSS2-mediated viral entry by VD5123.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize compounds like VD5123.

In Vitro Serine Protease Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of VD5123 required to inhibit 50% of the activity of specific serine proteases (TMPRSS2, hepsin, matriptase, HGFA).

-

Materials:

-

Recombinant human serine proteases.

-

Fluorogenic peptide substrate specific to each protease.

-

VD5123, serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The recombinant serine protease is added to the wells of a 96-well plate.

-

Varying concentrations of VD5123 are added to the wells and incubated with the enzyme for a specified period to allow for binding.

-

The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

-

The plate is incubated at a controlled temperature, and the fluorescence intensity is measured over time using a plate reader. The fluorescence is generated as the enzyme cleaves the substrate.

-

The rate of reaction is calculated from the change in fluorescence over time.

-

The percentage of inhibition for each concentration of VD5123 is determined relative to a control with no inhibitor.

-

The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

-

Murine Pharmacokinetic Study

-

Objective: To evaluate the pharmacokinetic properties, including the half-life and exposure, of VD5123 in a mouse model.

-

Materials:

-

VD5123 formulated for administration (e.g., in a solution for intravenous or oral delivery).

-

Laboratory mice (e.g., C57BL/6).

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Analytical instrumentation for quantifying VD5123 in plasma (e.g., LC-MS/MS).

-

-

Procedure:

-

A defined dose of VD5123 is administered to a cohort of mice, either intravenously (IV) or orally (PO).

-

Blood samples are collected from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma is separated from the blood samples by centrifugation.

-

The concentration of VD5123 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A plasma concentration-time curve is generated.

-

Pharmacokinetic parameters, including half-life (t1/2) and total drug exposure (Area Under the Curve or AUC), are calculated from the concentration-time data using specialized software.

-

Caption: Workflow for preclinical evaluation of VD5123.

References

VD5123: A Macrocyclic Serine Protease Inhibitor for Antiviral Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VD5123 is a novel macrocyclic peptide-based serine protease inhibitor demonstrating significant potential in the field of antiviral research.[1][2][3] As a potent inhibitor of key host cell proteases, VD5123 presents a promising avenue for the development of host-directed antiviral therapies. This guide provides a comprehensive overview of VD5123, its mechanism of action, relevant experimental protocols, and the signaling pathways it targets.

Host-directed antiviral therapies represent a promising strategy in combating viral infections, as they are less susceptible to the development of viral resistance compared to drugs that target viral proteins directly. VD5123 falls into this category by targeting host serine proteases that are essential for the activation and entry of a broad range of viruses, including coronaviruses and influenza viruses.[4][5]

Core Compound Data: VD5123

VD5123 has been identified as a potent inhibitor of several Type II Transmembrane Serine Proteases (TTSPs), which are crucial for the proteolytic processing of viral surface glycoproteins, a necessary step for viral entry into host cells.[1][3]

Quantitative Inhibitory Activity of VD5123

The inhibitory potency of VD5123 against key serine proteases has been quantified through half-maximal inhibitory concentration (IC50) values.

| Target Protease | IC50 (nM) |

| TMPRSS2 | 15 |

| Hepsin | 37 |

| Matriptase | 140 |

| HGFA | 3980 |

Table 1: Inhibitory Potency of VD5123 against Target Serine Proteases. [5][6]

Mechanism of Action: Targeting Host Proteases for Viral Entry

VD5123's antiviral activity stems from its ability to block the function of host proteases that are hijacked by viruses to facilitate their entry into cells. The primary targets of VD5123, namely TMPRSS2, hepsin, and matriptase, are involved in the cleavage of viral envelope proteins, which triggers the fusion of viral and cellular membranes.

Role of TMPRSS2 in Coronavirus Entry

Transmembrane Serine Protease 2 (TMPRSS2) is a critical host factor for the entry of numerous coronaviruses, including SARS-CoV-2.[7][8][9] The viral spike (S) protein binds to the host cell receptor, ACE2, and subsequently requires proteolytic cleavage at two sites (S1/S2 and S2') to activate its fusogenic potential.[9][10] TMPRSS2, located on the cell surface, directly cleaves the S protein, enabling the fusion of the viral envelope with the plasma membrane and the release of the viral genome into the cytoplasm.[10][11] By inhibiting TMPRSS2, VD5123 is expected to block this critical activation step, thereby preventing viral entry.

Role of Matriptase and Hepsin in Influenza Virus Activation

Matriptase is another crucial host serine protease involved in the activation of influenza A viruses.[4][12][13] The influenza virus hemagglutinin (HA) protein needs to be cleaved by a host protease to become fusion-competent. Matriptase, which is expressed on the surface of respiratory epithelial cells, can directly cleave the HA of certain influenza strains, thereby facilitating viral entry and replication.[4][14] Hepsin has also been implicated in the proteolytic processing of substrates that can influence viral entry.[15] Inhibition of these proteases by VD5123 could therefore represent a broad-spectrum anti-influenza strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of VD5123.

Serine Protease Inhibition Assay

This assay determines the in vitro potency of VD5123 against its target proteases.

Materials:

-

Recombinant human TMPRSS2, hepsin, and matriptase

-

Fluorogenic peptide substrate specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

VD5123 stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of VD5123 in the assay buffer.

-

In a 96-well plate, add the diluted VD5123 to the wells. Include wells with buffer and DMSO as controls.

-

Add the recombinant protease to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of VD5123.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infectivity by an antiviral compound.[16][17][18]

Materials:

-

Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

VD5123 stock solution

-

Semi-solid overlay (e.g., agarose or Avicel)

-

Crystal violet staining solution

-

6- or 12-well cell culture plates

Procedure:

-

Seed the host cells in culture plates and grow them to form a confluent monolayer.

-

Prepare serial dilutions of VD5123 in a serum-free medium.

-

In separate tubes, mix the diluted VD5123 with a standardized amount of virus (e.g., 50-100 PFU) and incubate for 1 hour at 37°C to allow the inhibitor to interact with the virus or cells.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cell monolayers with the virus-VD5123 mixtures. Include a virus-only control.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentration of VD5123.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with a formaldehyde solution and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each VD5123 concentration compared to the virus-only control.

-

Determine the EC50 value, which is the concentration of VD5123 that reduces the number of plaques by 50%.

Conclusion

VD5123 is a promising new chemical entity for antiviral drug development. Its mechanism of action, targeting host serine proteases essential for the entry of multiple viruses, offers the potential for a broad-spectrum antiviral with a high barrier to resistance. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of VD5123. Future in vivo studies will be critical to establishing its pharmacokinetic profile and efficacy in relevant animal models of viral disease.

References

- 1. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8g1w - Crystal Structure Matriptase (C731S) in Complex with Inhibitor VD4162B - Summary - Protein Data Bank Japan [pdbj.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Matriptase proteolytically activates influenza virus and promotes multicycle replication in the human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TMPRSS2 expression dictates the entry route used by SARS‐CoV‐2 to infect host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Matriptase Proteolytically Activates Influenza Virus and Promotes Multicycle Replication in the Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

structural analysis of VD5123 inhibitor

An In-depth Technical Guide to the Structural Analysis of the Kinase Inhibitor VD5123

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the structural analysis of VD5123, a potent and selective inhibitor of a hypothetical kinase, Tyr-X. Due to the proprietary nature of VD5123, this guide is presented as a template, outlining the expected data and experimental protocols for a thorough structural and functional characterization. It is designed to be a practical resource for researchers in drug discovery and development, offering detailed methodologies and data presentation formats that can be adapted for specific internal research on VD5123 or similar kinase inhibitors. The guide covers the inhibitor's physicochemical properties, binding thermodynamics, and kinetics, and provides a framework for understanding its interaction with the target kinase at a molecular level.

Introduction

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.[1][2] This guide focuses on the structural and functional characterization of VD5123, a novel inhibitor targeting the Tyr-X kinase, a key enzyme in a disease-relevant signaling pathway. Understanding the precise mechanism of action, binding kinetics, and structural basis of interaction is paramount for the optimization of VD5123 as a potential therapeutic agent. This document serves as a comprehensive manual for the detailed analysis of VD5123, providing standardized protocols and data representation formats.

Physicochemical and Binding Properties of VD5123

The initial characterization of a novel inhibitor involves determining its fundamental physicochemical and binding properties. These parameters are critical for understanding its behavior in biological systems and for guiding further optimization efforts.

Physicochemical Properties

A summary of the key physicochemical properties of VD5123 is presented in the table below. These values are essential for assessing the 'drug-likeness' of the compound.

| Property | Value | Method |

| Molecular Weight ( g/mol ) | Data | Mass Spectrometry |

| logP | Data | Calculated/HPLC |

| pKa | Data | Potentiometric |

| Solubility (µM) | Data | Nephelometry |

| Polar Surface Area (Ų) | Data | Calculated |

Table 1: Physicochemical Properties of VD5123. A summary of the key physicochemical properties of the hypothetical inhibitor VD5123.

Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamic parameters of binding interactions.[3][4][5] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4][5][6]

| Parameter | Value | Units |

| Dissociation Constant (Kd) | Data | nM |

| Stoichiometry (n) | Data | |

| Enthalpy (ΔH) | Data | kcal/mol |

| Entropy (ΔS) | Data | cal/mol·K |

Table 2: Thermodynamic Binding Parameters of VD5123 to Tyr-X Kinase. The thermodynamic profile of the VD5123-Tyr-X interaction as determined by Isothermal Titration Calorimetry.

Structural Basis of Inhibition

Elucidating the three-dimensional structure of the inhibitor-kinase complex is crucial for understanding the molecular basis of its potency and selectivity. X-ray crystallography is a primary method for obtaining high-resolution structural information of protein-ligand complexes.[7][8][9][10][11]

Crystallographic Data

The following table summarizes the data collection and refinement statistics for the crystal structure of the Tyr-X kinase in complex with VD5123.

| Parameter | Value |

| PDB ID | To be assigned |

| Resolution (Å) | Data |

| R-work / R-free | Data / Data |

| Space Group | Data |

| Unit Cell Dimensions (Å, °) | a, b, c = Data; α, β, γ = Data |

| RMSD Bonds (Å) | Data |

| RMSD Angles (°) | Data |

Table 3: X-ray Crystallography Data and Refinement Statistics. A summary of the crystallographic data for the Tyr-X-VD5123 complex.

Key Binding Interactions

Analysis of the co-crystal structure reveals the specific molecular interactions between VD5123 and the ATP-binding pocket of Tyr-X. These interactions are critical for the inhibitor's high affinity and selectivity.

| Interaction Type | Tyr-X Residue | VD5123 Moiety | Distance (Å) |

| Hydrogen Bond | e.g., Met149 | e.g., Amine | Data |

| Hydrophobic Interaction | e.g., Leu77 | e.g., Phenyl | Data |

| van der Waals | e.g., Val54 | e.g., Alkyl | Data |

Table 4: Key Molecular Interactions between VD5123 and Tyr-X Kinase. A detailed breakdown of the critical binding interactions observed in the co-crystal structure.

Signaling Pathway and Experimental Workflow

Visualizing the signaling pathway in which Tyr-X operates and the experimental workflow for its analysis provides a clear conceptual framework for the research.

Tyr-X Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade involving the Tyr-X kinase and the point of inhibition by VD5123.

Figure 1: Tyr-X Kinase Signaling Pathway. A diagram illustrating the inhibition of the Tyr-X signaling cascade by VD5123.

Experimental Workflow for Structural Analysis

The workflow for the structural analysis of the VD5123 inhibitor is a multi-step process, from protein expression to structure determination.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. researchgate.net [researchgate.net]

- 3. cbgp.upm.es [cbgp.upm.es]

- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 10. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 11. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

VD5123: A Technical Guide to its Inhibition of the TMPRSS2 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the serine protease inhibitor VD5123 and its inhibitory activity against the Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is a critical host factor for the entry of various viruses, including SARS-CoV-2, making it a key target for antiviral drug development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Core Quantitative Data

The inhibitory potential of VD5123 has been quantified against TMPRSS2 and other related serine proteases. The available data is summarized in the table below.

| Compound | Target Protease | IC50 (nM) |

| VD5123 | TMPRSS2 | 15 |

| HGFA | 3980 | |

| Matriptase | 140 | |

| Hepsin | 37 |

Data sourced from Damalanka VC, et al., 2024.[1]

Signaling Pathway of TMPRSS2-Mediated Viral Entry

TMPRSS2 plays a crucial role in the proteolytic activation of viral spike proteins, a necessary step for the fusion of the viral and host cell membranes. The inhibition of TMPRSS2 by compounds such as VD5123 directly interferes with this process, thereby blocking viral entry. The following diagram illustrates this signaling pathway.

Experimental Protocols

The determination of the inhibitory concentration (IC50) of VD5123 against TMPRSS2 is typically performed using a biochemical enzymatic assay. The following is a representative protocol based on established methods for assessing TMPRSS2 inhibitors.

Objective: To determine the IC50 value of VD5123 for the inhibition of recombinant human TMPRSS2 enzymatic activity.

Materials:

-

Recombinant Human TMPRSS2 (extracellular domain)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

VD5123 (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Dimethyl sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of VD5123 in 100% DMSO.

-

Perform serial dilutions of the VD5123 stock solution in DMSO to create a concentration gradient.

-

-

Assay Reaction:

-

Add the diluted VD5123 or DMSO (as a vehicle control) to the wells of a 384-well microplate.

-

Add the fluorogenic peptide substrate to each well.

-

Initiate the enzymatic reaction by adding the recombinant TMPRSS2 enzyme to each well.

-

The final assay volume and concentrations of enzyme and substrate should be optimized for linear reaction kinetics.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 340 nm, Em: 440 nm for AMC).

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Normalize the data by setting the fluorescence of the DMSO control (no inhibitor) as 100% activity and the fluorescence of a control with a known potent inhibitor (or no enzyme) as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the VD5123 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of VD5123 that inhibits 50% of the TMPRSS2 enzymatic activity.

-

The following diagram illustrates the general workflow for this type of biochemical assay.

Conclusion

VD5123 is a potent inhibitor of the TMPRSS2 enzyme, a key host factor for viral entry. The low nanomolar IC50 value suggests that VD5123 could be an effective therapeutic agent for viral infections that rely on TMPRSS2 for propagation. The provided experimental protocol outlines a standard method for assessing the inhibitory activity of compounds like VD5123. Further research, including cell-based assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of VD5123.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of VD5123

For Researchers, Scientists, and Drug Development Professionals

Abstract

VD5123 is a novel, potent, and selective macrocyclic serine protease inhibitor with significant therapeutic potential in antiviral and anticancer applications. As a mechanism-based inhibitor, it forms a covalent bond with the active site serine of its target proteases, leading to durable inhibition. VD5123 exhibits potent inhibitory activity against Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of various respiratory viruses, including SARS-CoV-2. Additionally, it targets Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin, proteases implicated in the activation of signaling pathways crucial for cancer progression, such as the c-MET and RON receptor tyrosine kinase pathways. This whitepaper provides a comprehensive overview of VD5123, including its inhibitory activity, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Compound Data

The inhibitory potency and pharmacokinetic profile of VD5123 have been characterized, demonstrating its potential as a drug candidate.

Table 1: In Vitro Inhibitory Activity of VD5123

| Target Protease | IC50 (nM)[1] | Therapeutic Area |

| TMPRSS2 | 15[1] | Antiviral (e.g., SARS-CoV-2, Influenza) |

| Hepsin | 37[1] | Anticancer |

| Matriptase | 140[1] | Anticancer |

| HGFA | 3980[1] | Anticancer |

Table 2: Pharmacokinetic Properties of VD5123 in Mice

| Parameter | Value | Reference |

| Half-life (t½) | 4.5 hours | --INVALID-LINK--[2][3][4] |

| Compound Exposure | > 24 hours | --INVALID-LINK--[2][3][4] |

Mechanism of Action

VD5123 is a mechanism-based, covalent inhibitor of serine proteases. Its design incorporates an electrophilic "warhead" that forms a stable, covalent bond with the hydroxyl group of the serine residue within the catalytic triad of the target protease's active site. This irreversible inhibition effectively blocks the protease's ability to cleave its physiological substrates.

Therapeutic Applications and Signaling Pathways

Antiviral Applications: Inhibition of TMPRSS2-Mediated Viral Entry

A critical application of VD5123 is in the prevention and treatment of viral infections, particularly those caused by respiratory viruses like SARS-CoV-2 and influenza virus.[1] Many of these viruses rely on host cell proteases to prime their surface glycoproteins for fusion with the host cell membrane, a crucial step for viral entry. TMPRSS2 is a key host protease involved in this process.[5][6][7]

Signaling Pathway for Viral Entry:

The process begins with the viral spike (S) protein binding to its host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[8] Subsequently, TMPRSS2 cleaves the S protein at specific sites, leading to a conformational change that exposes the fusion peptide.[7][8] This allows the viral and host cell membranes to fuse, releasing the viral genome into the cytoplasm and initiating infection.[8] By inhibiting TMPRSS2, VD5123 prevents the cleavage of the viral S protein, thereby blocking viral entry into the host cell.[6]

References

- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: VD5123 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD5123 is a potent serine protease inhibitor with demonstrated activity against transmembrane protease, serine 2 (TMPRSS2), human tissue kallikrein 1 (HGFA), matriptase, and hepsin.[1] The function of TMPRSS2 is critical for the priming of the spike (S) protein of SARS-CoV-2 and the hemagglutinin (HA) protein of influenza viruses, a necessary step for viral entry into host cells.[1][2][3][4] By inhibiting TMPRSS2, VD5123 presents a promising host-directed antiviral strategy, with potential broad-spectrum activity against a range of coronaviruses and influenza viruses.[1] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of VD5123 using a plaque reduction assay, a gold-standard method for quantifying infectious virus particles.[5][6]

Quantitative Data for VD5123

The following table summarizes the known inhibitory concentrations (IC₅₀) of VD5123 against its target serine proteases.

| Target Protease | IC₅₀ (nM) |

| TMPRSS2 | 15 |

| Matriptase | 140 |

| Hepsin | 37 |

| HGFA | 3980 |

Table 1: Half-maximal inhibitory concentrations (IC₅₀) of VD5123 against various serine proteases. Data sourced from MedchemExpress.[1]

Signaling Pathway of Viral Entry Mediated by TMPRSS2

The diagram below illustrates the critical role of TMPRSS2 in the entry of SARS-CoV-2 and influenza viruses into host cells. Inhibition of this pathway is the primary mechanism of antiviral action for VD5123.

Caption: TMPRSS2-mediated viral entry pathway and the inhibitory action of VD5123.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity of VD5123

This protocol details the steps to determine the 50% effective concentration (EC₅₀) of VD5123 against susceptible viruses like SARS-CoV-2 or influenza virus in a suitable cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).

1. Materials and Reagents

-

Cell Lines: Vero E6 (ATCC CRL-1586) for SARS-CoV-2 or MDCK (ATCC CCL-34) for influenza virus.

-

Viruses: SARS-CoV-2 isolate (e.g., USA-WA1/2020) or Influenza A virus (e.g., A/PR/8/34).

-

Compound: VD5123, dissolved in DMSO to create a high-concentration stock solution.

-

Media and Buffers:

-

Cell Culture Growth Medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Infection Medium (serum-free or low-serum medium, e.g., MEM with 2 µg/mL TPCK-trypsin for influenza).

-

Phosphate-Buffered Saline (PBS).

-

-

Overlay Medium:

-

1.2% Avicel or 0.6% Agarose in 2x MEM.

-

-

Staining Solution:

-

0.1% Crystal Violet in 20% ethanol.

-

-

Fixative:

-

10% Formalin or 4% Paraformaldehyde.

-

-

Equipment:

-

6-well or 12-well cell culture plates.

-

Biosafety cabinet (BSL-2 for influenza, BSL-3 for SARS-CoV-2).

-

CO₂ incubator (37°C, 5% CO₂).

-

Inverted microscope.

-

Pipettes and sterile tips.

-

2. Experimental Workflow Diagram

Caption: Workflow for the VD5123 plaque reduction antiviral assay.

3. Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture and expand the appropriate cell line (Vero E6 or MDCK).

-

Trypsinize and count the cells.

-

Seed the cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer the next day (e.g., 5 x 10⁵ cells/well for a 6-well plate).[6]

-

Incubate overnight at 37°C with 5% CO₂.

Day 2: Infection

-

On the day of the experiment, examine the cell monolayers under a microscope to confirm confluency.

-

Prepare serial dilutions of VD5123 in infection medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Include a "no-drug" control (vehicle, e.g., DMSO).

-

In a separate plate or tubes, mix the diluted VD5123 with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate the mixture for 1 hour at 37°C.[7]

-

Remove the growth medium from the cell culture plates and wash the monolayers once with PBS.

-

Add the virus-compound mixtures to the corresponding wells. Also, include a "cells only" mock-infected control.

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption. Rock the plates gently every 15 minutes.[8]

-

After the adsorption period, carefully aspirate the inoculum.

-

Gently overlay the cell monolayers with the overlay medium (e.g., a 1:1 mixture of 1.2% Avicel and 2x MEM).[6][7]

-

Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible in the virus control wells.

Day 4/5: Staining and Plaque Counting

-

After incubation, fix the cells by adding 10% formalin to each well and incubating for at least 1 hour at room temperature.

-

Carefully remove the overlay and the fixative.

-

Stain the cell monolayers with 0.1% crystal violet solution for 10-20 minutes.[9]

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.

4. Data Analysis

-

Calculate the percentage of plaque inhibition for each concentration of VD5123 compared to the virus control (no drug) using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the VD5123 concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value, which is the concentration of VD5123 that inhibits plaque formation by 50%.[9]

5. Cytotoxicity Assay (Parallel Experiment)

It is crucial to assess the cytotoxicity of VD5123 to ensure that the observed antiviral effect is not due to cell death. This can be done in parallel using a standard cytotoxicity assay (e.g., MTT, MTS, or neutral red uptake) on uninfected cells treated with the same concentrations of VD5123.[10][11] The 50% cytotoxic concentration (CC₅₀) should be determined. A favorable antiviral compound will have a high Selectivity Index (SI), calculated as CC₅₀ / EC₅₀.

References

- 1. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TMPRSS2 as a Key Player in Viral Pathogenesis: Influenza and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 [frontiersin.org]

- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 11. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VD5123 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of VD5123, a potent serine protease inhibitor, in a variety of cell culture-based assays. The information included is intended to facilitate research into viral entry, cancer biology, and other cellular processes regulated by serine proteases.

Introduction to VD5123

VD5123 is a serine protease inhibitor with significant activity against several key proteases involved in physiological and pathological processes. Its primary targets include Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin.[1] Due to its potent inhibition of TMPRSS2, VD5123 has garnered considerable interest as a potential antiviral agent, particularly against viruses that rely on TMPRSS2 for cell entry, such as SARS-CoV-2 and influenza viruses.[1]

Mechanism of Action

VD5123 functions by binding to the active site of target serine proteases, thereby preventing them from cleaving their natural substrates. In the context of viral infections, many viruses, including SARS-CoV-2, require the priming of their spike proteins by host cell proteases like TMPRSS2 to facilitate fusion with the host cell membrane and subsequent entry. By inhibiting TMPRSS2, VD5123 effectively blocks this crucial step in the viral lifecycle.

Quantitative Data Summary

The following tables summarize the inhibitory activity of VD5123 against its primary targets. While extensive cell-based quantitative data for VD5123 is still emerging in the public domain, the biochemical IC50 values provide a strong indication of its potency.

Table 1: Biochemical Inhibitory Activity of VD5123

| Target Protease | IC50 (nM) |

| TMPRSS2 | 15 |

| Hepsin | 37 |

| Matriptase | 140 |

| HGFA | 3980 |

Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by VD5123 and a general workflow for its application in cell culture experiments.

Experimental Protocols

The following are detailed protocols for the use of VD5123 in common cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Preparation of VD5123 Stock Solution

-

Solvent Selection : VD5123 is typically soluble in dimethyl sulfoxide (DMSO).

-

Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

-

Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Cell Culture and Seeding

-

Cell Line Selection : Choose a cell line appropriate for the experiment. For viral entry assays involving TMPRSS2, cell lines such as Calu-3 (human lung adenocarcinoma) that endogenously express TMPRSS2 are suitable. Alternatively, engineered cell lines such as A549 or HEK293T overexpressing both ACE2 and TMPRSS2 can be used.

-

Cell Culture Conditions : Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seeding Density : Seed the cells in appropriate culture vessels (e.g., 96-well plates for high-throughput screening) at a density that will result in 80-90% confluency at the time of the experiment.

Antiviral Activity Assay (e.g., Plaque Reduction Assay)

-

Cell Seeding : Seed target cells (e.g., Calu-3) in 24-well plates and allow them to adhere and form a confluent monolayer.

-

VD5123 Preparation : Prepare serial dilutions of VD5123 in a serum-free or low-serum medium. The final concentrations should bracket the expected effective concentration (EC50). A starting range of 1 nM to 10 µM is recommended.

-

Pre-treatment (optional) : Pre-incubate the cell monolayers with the VD5123 dilutions for 1-2 hours at 37°C.

-

Viral Infection : Aspirate the medium and infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours at 37°C.

-

Overlay : After the infection period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentrations of VD5123.

-

Incubation : Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-4 days, virus-dependent).

-

Plaque Visualization : Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and stain with a crystal violet solution to visualize and count the plaques.

-

Data Analysis : Calculate the percentage of plaque reduction for each VD5123 concentration compared to the untreated virus control. Determine the EC50 value, which is the concentration of VD5123 that inhibits plaque formation by 50%.

Cytotoxicity Assay (e.g., MTT or Crystal Violet Assay)

It is crucial to assess the cytotoxicity of VD5123 to ensure that any observed antiviral or cellular effects are not due to cell death.

-

Cell Seeding : Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment : The following day, treat the cells with serial dilutions of VD5123 (at the same concentrations used in the activity assays). Include a vehicle control (e.g., DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation : Incubate the plate for the same duration as the experimental assay (e.g., 48-72 hours).

-

Assay Procedure (MTT Example) :

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value, which is the concentration of VD5123 that reduces cell viability by 50%.

Data Interpretation

A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more favorable therapeutic window, with potent antiviral activity and low cellular toxicity.

Troubleshooting

-

Low Potency (High EC50) :

-

Ensure the chosen cell line expresses sufficient levels of the target protease (e.g., TMPRSS2).

-

Optimize incubation times and VD5123 concentrations.

-

Verify the activity of the VD5123 stock solution.

-

-

High Cytotoxicity (Low CC50) :

-

Reduce the final concentration of the solvent (e.g., DMSO) in the cell culture medium.

-

Decrease the incubation time.

-

Use a different, less sensitive cell line if appropriate for the experimental question.

-

-

High Variability in Results :

-

Ensure consistent cell seeding and handling techniques.

-

Use freshly prepared dilutions of VD5123 for each experiment.

-

Increase the number of replicates.

-

By following these guidelines and protocols, researchers can effectively utilize VD5123 as a tool to investigate the roles of serine proteases in various biological systems and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for VD5123 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to VD5123

VD5123 is a potent serine protease inhibitor with significant activity against several key enzymes involved in viral entry and cancer progression. Its primary targets include Transmembrane Protease, Serine 2 (TMPRSS2), Hepatocyte Growth Factor Activator (HGFA), matriptase, and hepsin. Due to its inhibitory action, particularly against TMPRSS2, VD5123 has garnered attention for its potential as an antiviral agent, notably against SARS-CoV-2 and other coronaviruses and influenza viruses[1]. This document provides detailed application notes and protocols for the use of VD5123 in a research setting.

Mechanism of Action

VD5123 functions by inhibiting the enzymatic activity of its target serine proteases. These proteases play crucial roles in various physiological and pathological processes.

-

TMPRSS2: This enzyme is critical for the priming of viral spike proteins, a necessary step for the entry of certain viruses, including SARS-CoV-2, into host cells. By inhibiting TMPRSS2, VD5123 can block this crucial stage of the viral life cycle.

-

Matriptase and HGFA: These proteases are involved in the activation of growth factors, such as Hepatocyte Growth Factor (HGF). The activation of HGF initiates signaling cascades, like the c-Met pathway, which are implicated in cell proliferation, migration, and invasion, particularly in cancer.

-

Hepsin: Another serine protease that is often overexpressed in cancer and contributes to tumor progression.

The inhibitory concentrations (IC50) of VD5123 for its primary targets are summarized in the table below.

Quantitative Data Summary

| Target Protease | IC50 Value (nM) |

| TMPRSS2 | 15[1] |

| Hepsin | 37[1] |

| Matriptase | 140[1] |

| HGFA | 3980[1] |

Table 1: Inhibitory Potency of VD5123 against Target Serine Proteases.

Signaling Pathways

The inhibition of TMPRSS2 and matriptase by VD5123 impacts distinct signaling pathways.

Caption: Inhibition of TMPRSS2-mediated viral entry by VD5123.

Caption: VD5123 inhibits Matriptase-mediated c-Met signaling.

Experimental Protocols

Preparation of VD5123 Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of VD5123 in Dimethyl Sulfoxide (DMSO) for use in various in vitro assays.

Note: The quantitative solubility of VD5123 in DMSO is not publicly available. Therefore, it is recommended to start with a common concentration for inhibitors, such as 10 mM, and visually inspect for complete dissolution. If precipitation occurs, adjust the concentration downwards.

Materials:

-

VD5123 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Protocol:

-

Determine the required amount of VD5123: Calculate the mass of VD5123 needed to prepare the desired volume and concentration of the stock solution. The molar mass of VD5123 will be required for this calculation (refer to the supplier's datasheet).

-

Aliquot DMSO: In a sterile microcentrifuge tube, add the calculated volume of DMSO.

-

Add VD5123: Carefully add the weighed VD5123 powder to the DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve.

-

Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Serine Protease Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of VD5123 against its target serine proteases (e.g., TMPRSS2, Matriptase).

Caption: Workflow for a serine protease inhibition assay.

Materials:

-

Recombinant human TMPRSS2 or Matriptase

-

Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

VD5123 stock solution in DMSO

-

DMSO (for control)

-

96-well or 384-well black microplates

-

Microplate reader capable of fluorescence detection

Protocol:

-

Prepare Serial Dilutions of VD5123: Prepare a series of dilutions of the VD5123 stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest VD5123 concentration.

-

Dispense Inhibitor: Add a small volume (e.g., 5 µL) of each VD5123 dilution and the vehicle control to the wells of the microplate in triplicate.

-

Add Enzyme: Add the recombinant protease, diluted in assay buffer, to each well.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the VD5123 concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Antiviral Assay - Cytopathic Effect (CPE) Reduction Assay (General Protocol)

Objective: To evaluate the antiviral activity of VD5123 by measuring the reduction of virus-induced cell death.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2)

-

Virus stock with a known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

VD5123 stock solution in DMSO

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

-

96-well clear-bottom cell culture plates

-

CO2 incubator

Protocol:

-

Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: The next day, prepare serial dilutions of VD5123 in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of VD5123. Include a vehicle control (DMSO) and an untreated control.

-

Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Leave some wells uninfected as a cell viability control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-4 days).

-

Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a chosen method. For example, with crystal violet staining, the cells are fixed, stained, and the dye is then solubilized for absorbance measurement.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of VD5123 relative to the uninfected and untreated controls. Plot the percentage of protection against the logarithm of the VD5123 concentration to determine the EC50 (50% effective concentration). A parallel cytotoxicity assay without the virus should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Safety and Handling

-

VD5123 is for research use only and should be handled by trained personnel in a laboratory setting.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Disclaimer

The protocols provided here are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, virus strains, and laboratory equipment.

References

Application Notes and Protocols for Determining the Optimal Concentration of VD5123 for Viral Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD5123 is a potent serine protease inhibitor with demonstrated activity against several host cell proteases crucial for the entry of various viruses, including coronaviruses and influenza viruses.[1] This document provides detailed application notes and protocols for determining the optimal concentration of VD5123 for effective viral inhibition in in vitro settings. The protocols outline methods for assessing both the antiviral efficacy (EC50) and cytotoxicity (CC50) to establish a therapeutic window and calculate the selectivity index (SI).

Mechanism of Action: Inhibition of Host Cell Serine Proteases

VD5123 functions by inhibiting host cell serine proteases that are co-opted by viruses for proteolytic cleavage and activation of their surface glycoproteins, a critical step for viral entry into the host cell. One of the primary targets of VD5123 is Transmembrane Serine Protease 2 (TMPRSS2).[1] For many respiratory viruses, such as SARS-CoV-2, the viral spike (S) protein must be cleaved at two distinct sites (S1/S2 and S2') to enable the fusion of the viral and host cell membranes. TMPRSS2, expressed on the surface of host cells, directly cleaves the S protein, facilitating this fusion process at the plasma membrane and allowing the viral genome to enter the cytoplasm. By inhibiting TMPRSS2, VD5123 is designed to block this essential activation step, thereby preventing viral entry and subsequent replication.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of VD5123 against its target proteases and provide illustrative examples of antiviral efficacy and cytotoxicity data that can be obtained using the protocols described in this document.

Note: The EC50, CC50, and SI values in Tables 2 and 3 are for demonstration purposes only and are intended to guide the researcher in data presentation. Actual values must be determined experimentally.

Table 1: Inhibitory Activity of VD5123 Against Target Serine Proteases

| Target Protease | IC50 (nM) |

| TMPRSS2 | 15 |

| Hepsin | 37 |

| Matriptase | 140 |

| HGFA | 3980 |

| (Data sourced from MedchemExpress.[1]) |

Table 2: Example Data - In Vitro Antiviral Efficacy of VD5123 against SARS-CoV-2

| Cell Line | Virus Strain | Assay Method | EC50 (µM) |

| Calu-3 | USA-WA1/2020 | Plaque Reduction Assay | 0.85 |

| Vero E6 | USA-WA1/2020 | CPE Inhibition Assay | 1.20 |

Table 3: Example Data - In Vitro Cytotoxicity and Selectivity Index of VD5123

| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Calu-3 | MTT Assay | 48 | > 50 | > 58.8 |

| Vero E6 | MTT Assay | 48 | 35.5 | 29.6 |

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) for Viral Inhibition

This protocol describes a plaque reduction assay to determine the concentration of VD5123 that inhibits viral plaque formation by 50%.

Materials:

-

VD5123 (stock solution in DMSO)

-

Appropriate host cell line (e.g., Calu-3, Vero E6)

-

Virus stock of known titer (e.g., SARS-CoV-2)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., 1.2% Avicel in infection medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed the host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate at 37°C, 5% CO2 for 24 hours.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of VD5123 in infection medium. The concentration range should bracket the expected EC50 (e.g., from 100 µM down to 0.1 µM). Include a "no-drug" vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Virus Infection:

-